molecular formula C10H11NO3 B2715882 (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine CAS No. 37866-47-0

(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine

Cat. No.: B2715882
CAS No.: 37866-47-0
M. Wt: 193.202
InChI Key: OVZBNCGFDLVCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine is a chemical compound of significant interest in medicinal chemistry research, primarily due to its incorporation of the 2,3-dihydro-1,4-benzodioxin scaffold. This privileged structure is recognized for its potential in neuroscience and inflammation research. The 1,4-benzodioxan moiety is a key pharmacophore in the development of potent, selective, and reversible inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a crucial enzyme in the brain, and its inhibition is a validated therapeutic strategy for neurodegenerative diseases, as it can enhance neurotransmitter levels and reduce oxidative stress . Furthermore, derivatives containing the 2,3-dihydro-1,4-benzodioxin subunit have demonstrated notable anti-inflammatory properties in pre-clinical models, with some compounds showing activity comparable to established drugs . Researchers can leverage this compound as a key intermediate or precursor for designing and synthesizing novel molecules aimed at targeting MAO-B or modulating neuroinflammatory pathways. It is supplied with guaranteed high purity to ensure consistent and reliable experimental results. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(11-12)8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6,12H,4-5H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZBNCGFDLVCLL-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine typically involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted benzodioxin compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring structure allows it to interact with various biological molecules, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s ethylidene-hydroxylamine group may require specialized conditions for stability, as seen in oxime syntheses involving hydroxylamine hydrochloride .
  • Data Gaps : Direct experimental data (e.g., NMR, melting points) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
  • Biological Potential: Structural similarities to silymarin derivatives and benzodioxin-based pharmaceuticals (e.g., antihepatotoxic agents) suggest unexplored therapeutic applications .

Biological Activity

The compound (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine is a hydroxylamine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of specific enzymes. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

  • Chemical Formula : C10H12N2O3
  • Molecular Weight : 208.22 g/mol
  • IUPAC Name : (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine
  • Synonyms : Hydroxylamine derivative of benzodioxin

Hydroxylamines are known for their ability to act as nucleophiles and can participate in various biochemical reactions. The specific mechanism of action for (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine involves:

  • Inhibition of Enzymes : This compound has been shown to inhibit certain kinases, particularly the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. The inhibition of EGFR can lead to reduced cell proliferation in tumors expressing these mutations .
  • Antiproliferative Effects : Studies indicate that derivatives of hydroxylamines can exhibit antiproliferative effects on cancer cell lines. This is attributed to their ability to interfere with DNA replication and repair processes .

Biological Activity Data

The following table summarizes key biological activities observed for (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine and related compounds:

Activity TypeResult/ObservationReference
EGFR InhibitionIC50 = 7.2 nM against NCI-H3255 NSCLC cell line
Antiproliferative ActivityMarked reduction in cell viability
Kinase SelectivityS(10) score = 0.015 (high selectivity)
Toxicity ProfileModerate hERG inhibition; no significant CYP inhibition

Case Studies

  • EGFR Mutant Non-Small Cell Lung Cancer (NSCLC) :
    A study evaluated the efficacy of (NZ)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine on NSCLC cell lines harboring EGFR mutations. The results demonstrated a significant reduction in cell proliferation with an IC50 value indicative of high potency against the L858R mutation .
  • Cytotoxicity Assessment :
    In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that it effectively induced apoptosis through mechanisms involving oxidative stress and DNA damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.